molecular formula C19H17N3O5S B2427021 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea CAS No. 1207005-83-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea

Cat. No. B2427021
CAS RN: 1207005-83-1
M. Wt: 399.42
InChI Key: PCRWISBBYFIYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea is a synthetic compound with potential applications in scientific research. It is a member of the thiazolylurea family of compounds, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Antioxidant Activity

  • Research Context: A derivative of this compound exhibited high antioxidant activities. It showed 80% scavenging activity at a concentration of 1000 μg/mL, which is notable compared to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antitumor and Antimicrobial Activities

  • Research Context: Some derivatives of this compound have been synthesized and shown promising antitumor activities. They also displayed significant antimicrobial properties (Ling, Xin, Zhong, & Jian‐xin, 2008).
  • Antimicrobial and Anti-proliferative Properties: Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, including this compound, have shown interesting biological properties as antimicrobial and antiproliferative agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Virtual Screening and Pharmacokinetics

  • Research Context: In studies targeting the urokinase receptor, an analogue of this compound demonstrated significant effects in breast cancer cell invasion, migration, and adhesion assays. It also inhibited angiogenesis and cell growth, inducing apoptosis, which is significant for cancer research (Wang et al., 2011).

Photophysical and Chemosensor Applications

  • Research Context: A pyrazoline derivative of this compound has been used as a fluorescent chemosensor for metal ion detection, demonstrating the potential for use in analytical chemistry (Khan, 2020).

Antimicrobial and Cytotoxicity Studies

  • Research Context: Novel urea derivatives of this compound have been synthesized and evaluated for their anti-microbial activity and cytotoxicity. They exhibited promising anti-microbial activity against various bacterial strains and were tested for cytotoxicity against cancer cell lines (Shankar et al., 2017).

Corrosion Inhibition

  • Research Context: Thiazole derivatives, including variants of this compound, have been used as corrosion inhibitors for oil-well tubular steel in acidic solutions, demonstrating applications in industrial chemistry (Yadav, Sharma, & Kumar, 2015).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-24-12-4-6-15(25-2)13(8-12)14-9-28-19(21-14)22-18(23)20-11-3-5-16-17(7-11)27-10-26-16/h3-9H,10H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRWISBBYFIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.